![molecular formula C12H16N2O2 B13901952 3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)
3-[Benzyl(methyl)amino]oxetane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(methyl)amino]oxetane-3-carboxamide is an organic compound with a unique structure that includes an oxetane ring, which is a four-membered cyclic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds . This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the amino group.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
3-[Benzyl(methyl)amino]oxetane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mecanismo De Acción
The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The benzyl(methyl)amino group can also interact with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate: This compound is similar in structure but has a methyl ester group instead of a carboxamide group.
Azetidine derivatives: These compounds have a similar four-membered ring structure but differ in the nature of the ring atoms and substituents.
Uniqueness: 3-[Benzyl(methyl)amino]oxetane-3-carboxamide is unique due to its specific combination of an oxetane ring and a benzyl(methyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-[benzyl(methyl)amino]oxetane-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-14(7-10-5-3-2-4-6-10)12(11(13)15)8-16-9-12/h2-6H,7-9H2,1H3,(H2,13,15) |
Clave InChI |
RDJAIKLLVUPVER-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2(COC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


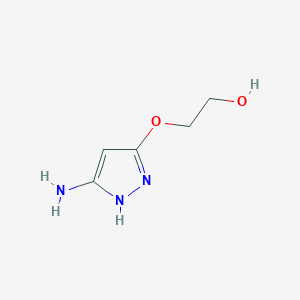
![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
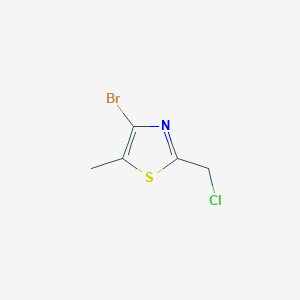


![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
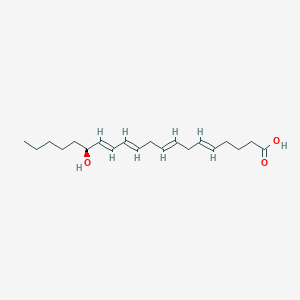
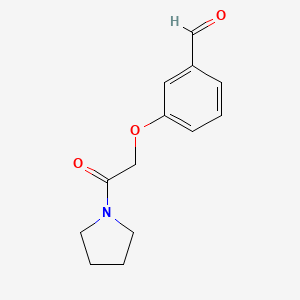
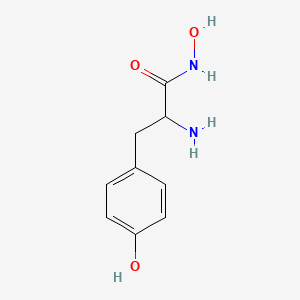
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)


